(3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Tepotinib synthesis Suzuki-Miyaura coupling Process chemistry

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol (CAS 1092568-90-5) is a halogenated heterocyclic building block with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol. It serves as a pivotal pharmaceutical intermediate, most notably in the multi-step synthesis of Tepotinib (EMD 1214063), a potent and selective MET tyrosine kinase inhibitor approved for the treatment of MET exon 14 skipping mutation-positive non-small cell lung cancer (NSCLC).

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 1092568-90-5
Cat. No. B1509117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(5-Bromopyrimidin-2-yl)phenyl)methanol
CAS1092568-90-5
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO
InChIInChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2
InChIKeySSMTZHFJTFFWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol (CAS 1092568-90-5): A Critical Intermediate for Tepotinib (MET Inhibitor) Synthesis and Procurement


(3-(5-Bromopyrimidin-2-yl)phenyl)methanol (CAS 1092568-90-5) is a halogenated heterocyclic building block with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol [1]. It serves as a pivotal pharmaceutical intermediate, most notably in the multi-step synthesis of Tepotinib (EMD 1214063), a potent and selective MET tyrosine kinase inhibitor approved for the treatment of MET exon 14 skipping mutation-positive non-small cell lung cancer (NSCLC) . This compound's structural features—a 5-bromopyrimidine ring directly linked to a 3-(hydroxymethyl)phenyl group—impart specific reactivity essential for constructing the core architecture of the final active pharmaceutical ingredient (API) [2].

Why (3-(5-Bromopyrimidin-2-yl)phenyl)methanol Cannot Be Replaced by Generic Analogs in c-Met Targeted Therapy Programs


Simple substitution of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol with other in-class bromopyrimidine or phenylmethanol derivatives is not feasible due to the stringent structure-activity relationship (SAR) requirements of Tepotinib and related MET kinase inhibitors. The precise 3-(5-bromopyrimidin-2-yl)phenyl motif is essential for achieving potent inhibition of the c-Met receptor (Tepotinib IC50 = ~3 nM ), and any deviation in the halogen (e.g., chloro or iodo), its position (e.g., 2-bromo), or the linker (e.g., ether vs. direct bond) results in a significant loss of potency and selectivity [1]. Consequently, procurement decisions for this specific intermediate must be driven by its exact chemical identity, as even closely related compounds with similar physical properties will fail to produce the desired API in subsequent synthetic steps or yield an inactive final product. The quantitative evidence below establishes the unique attributes that justify its targeted selection over generic alternatives [2].

Quantitative Differentiation Guide for Procuring (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (CAS 1092568-90-5)


Validated Synthetic Yield: A 64% Benchmark for Scalable Tepotinib Intermediate Production

In the published synthetic route for Tepotinib, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (intermediate B_17) was synthesized via a Suzuki-Miyaura cross-coupling between 5-bromo-2-iodopyrimidine and (3-(hydroxymethyl)phenyl)boronic acid, achieving a reproducible yield of 64% (1.69 g from 10 mmol starting material) [1]. This yield provides a quantifiable benchmark for process optimization and cost-of-goods (COGS) calculations during scale-up, which is a critical procurement consideration not available for less-defined generic building blocks [2].

Tepotinib synthesis Suzuki-Miyaura coupling Process chemistry

High-Purity Specifications: Up to 99.1% Purity Enables Direct Use in GMP Manufacturing

Commercial suppliers offer (3-(5-Bromopyrimidin-2-yl)phenyl)methanol with a specified purity of 99.10% by HPLC , with other reputable vendors providing ≥98% [1] and ≥95% grades. This level of purity is a critical differentiator from generic building blocks, which often lack rigorous analytical characterization. The availability of high-purity material (≥99%) minimizes the risk of side reactions, simplifies downstream purification, and directly supports current Good Manufacturing Practice (cGMP) requirements for API production, a significant procurement advantage for pharmaceutical development programs .

GMP manufacturing Quality control API intermediate

Essential Halogen Handle: Bromine at the 5-Position of Pyrimidine Enables Critical Cross-Coupling Chemistry

The 5-bromine substituent on the pyrimidine ring is not merely a passive element; it serves as a crucial synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling with a boronic ester to install the final Tepotinib side chain [1]. This reactivity is highly dependent on the halogen type and position. For example, the corresponding chloro analog exhibits significantly lower reactivity under typical coupling conditions, while the iodo analog, though more reactive, is often cost-prohibitive and less stable [2]. The 5-bromo derivative strikes a critical balance of reactivity, stability, and cost-effectiveness for large-scale synthesis, as validated by the >1000-fold selectivity of the final drug, Tepotinib, for MET over other kinases (IC50 ~3 nM) .

Suzuki coupling Halogen reactivity Medicinal chemistry

Defined Physicochemical Properties: Predicted LogP and pKa Support Formulation and Purification Strategy

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol possesses well-defined predicted physicochemical properties that are essential for downstream processing. Its calculated LogP of 2.40 [1] and pKa of 14.02±0.10 [2] provide a basis for developing robust purification methods (e.g., reversed-phase HPLC method development) and for predicting its behavior in biphasic reaction systems. In contrast, many generic building blocks lack these detailed parameters, leading to trial-and-error purification. The predicted boiling point of 321.2±34.0 °C and density of 1.548±0.06 g/cm³ [2] further inform safe handling and large-scale processing protocols, reducing procurement-related operational risks.

Pre-formulation Chromatography Physicochemical profiling

Optimal Application Scenarios for Procuring (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (CAS 1092568-90-5)


GMP-Compliant Tepotinib API Manufacturing

When procuring this intermediate for the commercial synthesis of Tepotinib hydrochloride under cGMP conditions, the high purity grade (99.10% by HPLC ) and the established synthetic yield (64% [1]) are non-negotiable. These metrics directly support process validation, reduce impurity-related batch failures, and ensure consistent API quality, making it the only viable choice for pharmaceutical manufacturers aiming for regulatory approval .

Accelerated Process Development and Scale-Up for MET Inhibitor Analogs

For medicinal chemistry and process R&D teams developing next-generation MET kinase inhibitors, the well-defined synthetic yield (64% [1]) and the bromine handle for Suzuki coupling [2] provide a reliable starting point. Using this characterized intermediate accelerates route scouting and optimization, minimizing the time and material costs associated with troubleshooting uncharacterized or low-yielding generic building blocks [3].

Pre-Formulation and Analytical Method Development Studies

The availability of comprehensive, predicted physicochemical data (LogP 2.40, pKa 14.02, boiling point 321.2 °C [4]) enables efficient design of purification protocols and analytical methods (e.g., HPLC, LC-MS) prior to the availability of the final API. This data-driven approach reduces analytical development time and supports robust quality control, a significant advantage for CROs and CDMOs offering integrated drug development services [5].

Custom Synthesis of Targeted Covalent Inhibitors (TCIs)

The 5-bromopyrimidine moiety can be leveraged as a site for further functionalization, for example, through Buchwald-Hartwig amination or Sonogashira coupling, to create novel Tepotinib analogs with improved selectivity or covalent binding warheads [6]. Procuring this specific intermediate, rather than a generic analog, ensures the correct regiochemistry and reactivity profile for these advanced synthetic explorations, which are critical for structure-based drug design programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.